5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thian-2-yl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of thian-2-yl derivatives with appropriate oxadiazole precursors. One common method involves the cyclization of thian-2-yl hydrazides with carboxylic acids under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thian-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxadiazole ring or the thian-2-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxadiazoles and thian-2-yl derivatives.
Scientific Research Applications
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-(Phenylsulfonylmethyl)thien-2-yl-1,2,3-thiadiazole
- 3-(Thien-2-yl)iminofuran-2(3H)-one
- 4-[5-(Phenylsulfonylmethyl)thien-2-yl]-1,2,3-thiadiazole
Uniqueness
5-(Thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of the thian-2-yl group and the oxadiazole ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10N2O3S |
---|---|
Molecular Weight |
214.24 g/mol |
IUPAC Name |
5-(thian-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3S/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-14-5/h5H,1-4H2,(H,11,12) |
InChI Key |
VKHYYWYCUPEFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.